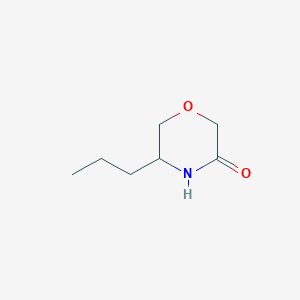

5-Propylmorpholin-3-one

Descripción

5-Propylmorpholin-3-one is a heterocyclic compound featuring a six-membered morpholinone ring (containing one oxygen and one nitrogen atom) with a propyl substituent at the 5-position. Morpholinones are of significant interest in medicinal and synthetic chemistry due to their structural versatility, which allows for modifications to enhance pharmacokinetic properties or biological activity. These compounds often serve as intermediates in drug development or as ligands in catalysis .

Propiedades

Fórmula molecular |

C7H13NO2 |

|---|---|

Peso molecular |

143.18 g/mol |

Nombre IUPAC |

5-propylmorpholin-3-one |

InChI |

InChI=1S/C7H13NO2/c1-2-3-6-4-10-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) |

Clave InChI |

ABRSYFJLBXYWCE-UHFFFAOYSA-N |

SMILES canónico |

CCCC1COCC(=O)N1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylmorpholin-3-one can be achieved through several methods. One common approach involves the cyclization of 1,2-amino alcohols with α-haloacid chlorides. The reaction typically proceeds through a sequence of coupling, cyclization, and reduction reactions. For example, starting from 1,2-amino alcohols, the intermediate is formed by coupling with α-haloacid chlorides, followed by cyclization to form the morpholine ring, and finally reduction to yield the desired morpholinone .

Industrial Production Methods

Industrial production of 5-Propylmorpholin-3-one can be scaled up using eco-friendly and cost-effective processes. One such method involves the use of transition metal catalysis, which allows for efficient and stereoselective synthesis. The process can be optimized for large-scale production by employing solid-phase synthesis techniques and using readily available starting materials .

Análisis De Reacciones Químicas

Types of Reactions

5-Propylmorpholin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The morpholine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of 5-Propylmorpholin-3-one.

Reduction: 5-Propylmorpholin-3-ol.

Substitution: Various substituted morpholinones depending on the electrophile used.

Aplicaciones Científicas De Investigación

5-Propylmorpholin-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mecanismo De Acción

The mechanism of action of 5-Propylmorpholin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with cellular receptors .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The evidence highlights two groups of compounds for comparison: (i) pyrazole-thiophene derivatives () and (ii) Drospirenone-related impurities (). Below is a detailed analysis of their structural, synthetic, and functional distinctions relative to morpholinone derivatives like 5-Propylmorpholin-3-one.

Structural Comparison

Key Observations :

- Morpholinones (e.g., 5-Propylmorpholin-3-one) prioritize a saturated oxygen-nitrogen ring system, enabling conformational rigidity. In contrast, pyrazole-thiophene hybrids (7a, 7b) exhibit fused aromatic systems with polar groups (cyano, ester), enhancing solubility and binding affinity .

- Drospirenone-related impurities () feature bulky aromatic systems (naphthalene, thiophene) linked via ether or amine groups, which are structurally distinct from morpholinones but share heteroatom diversity .

Key Differences :

- Morpholinones typically require milder conditions (e.g., acid-catalyzed cyclization), whereas 7a/7b involve sulfur-mediated cyclocondensation in 1,4-dioxane, yielding thiophene cores .

- Drospirenone impurities arise from side reactions during steroid synthesis, emphasizing the need for stringent purification protocols .

Functional and Application Comparison

Contrasts :

- Pyrazole-thiophene hybrids (7a/7b) are tailored for bioactivity, while morpholinones are more versatile in synthetic applications.

- Drospirenone impurities highlight the importance of structural purity in pharmaceuticals, a consideration less emphasized for non-drug morpholinones.

Research Findings and Data Gaps

- Synthesis Efficiency: The sulfur-mediated route for 7a/7b achieves yields >70% , whereas morpholinone synthesis often requires optimization for substituent compatibility.

- Thermodynamic Stability: Morpholinones with alkyl groups (e.g., propyl) may exhibit higher stability than aromatic hybrids due to reduced ring strain.

- Data Limitations: Direct pharmacological or physicochemical data for 5-Propylmorpholin-3-one are absent in the provided evidence, necessitating extrapolation from related morpholinones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.